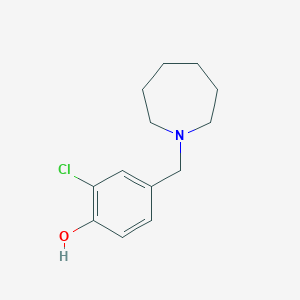
7-Chloro-2-(pyridin-4-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(pyridin-4-yl)indoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a chloro substituent at the 7th position and a pyridinyl group at the 2nd position of the indoline ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindoline and 4-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 7-chloroindoline with 4-bromopyridine. This reaction is carried out in the presence of a base like potassium carbonate and a palladium catalyst such as palladium acetate.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide or toluene at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to optimize reaction efficiency and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
7-Chloro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indoline oxides.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
科学的研究の応用
7-Chloro-2-(pyridin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indoline derivatives with potential therapeutic applications.
作用機序
The mechanism of action of 7-Chloro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
7-Bromo-2-(pyridin-4-yl)indoline: Similar structure with a bromo substituent instead of chloro.
2-(Pyridin-4-yl)indoline: Lacks the chloro substituent at the 7th position.
7-Chloro-2-(pyridin-2-yl)indoline: Pyridinyl group at the 2nd position instead of the 4th position.
Uniqueness
特性
分子式 |
C13H11ClN2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
7-chloro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-11-3-1-2-10-8-12(16-13(10)11)9-4-6-15-7-5-9/h1-7,12,16H,8H2 |
InChIキー |
SKIXJSBWRMMRHW-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=C1C=CC=C2Cl)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


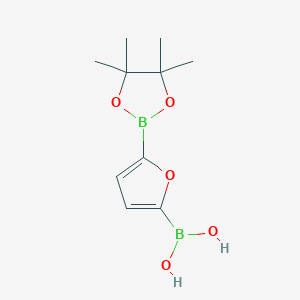

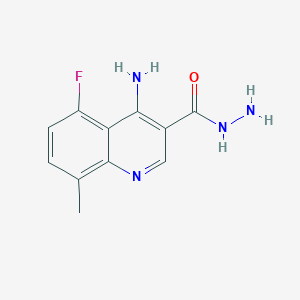
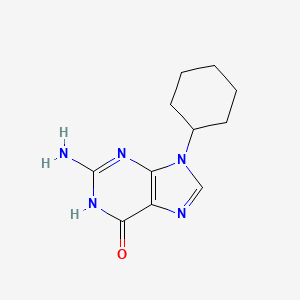
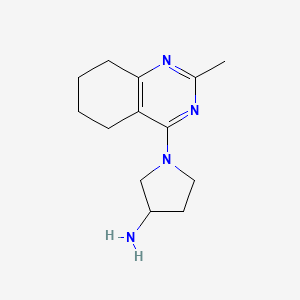

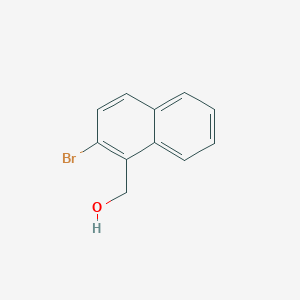
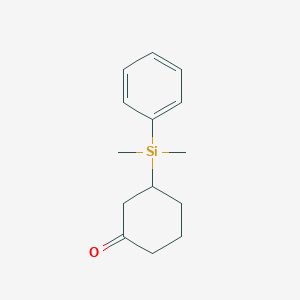
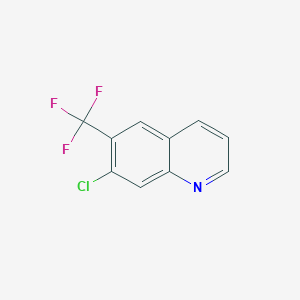



![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)
